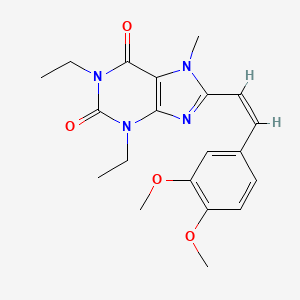

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

Description

Key Findings:

- Isomerization Dynamics : Under photolytic conditions, the (E)-isomer (istradefylline) rapidly converts to the (Z)-form in dilute solutions. This interconversion is attributed to the energy difference between isomers and the stability conferred by steric and electronic factors.

- Structural Impact : The (Z)-isomer adopts a distinct spatial arrangement, with the 3,4-dimethoxyphenyl group and purine core positioned on the same side of the double bond. This contrasts with the (E)-isomer, where these groups are trans-oriented.

Figure 1 : Comparative stereochemistry of (E)- and (Z)-isomers.

X-ray Crystallography and Conformational Analysis

X-ray diffraction studies have elucidated the solid-state conformation and packing interactions of the (Z)-isomer.

Crystallographic Data:

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Unit Cell Parameters :

- Key Interactions :

Table 2: Selected bond lengths and angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C8-C9 (double bond) | 1.34 Å |

| C9-C10 (styryl linkage) | 1.46 Å |

| Dihedral angle (purine-styryl) | 12.5° |

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

- ESI-MS (m/z) : 385.2 [M+H]⁺, 407.2 [M+Na]⁺.

- Fragmentation pattern includes loss of ethoxy (-45 Da) and methoxy (-31 Da) groups.

Table 3: Summary of spectroscopic data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.55 (styryl CH), δ 3.89 (OCH₃) |

| ¹³C NMR | δ 161.2 (C=O), δ 56.1 (OCH₃) |

| IR | 1695 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C) |

| UV-Vis | λₘₐₐ = 268 nm |

| MS | m/z 385.2 [M+H]⁺ |

Properties

IUPAC Name |

8-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVRBWUUXZMOPW-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C\C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as Istradefylline (CAS Number: 606080-73-3), is a selective antagonist of the adenosine A2A receptor. Its structure includes a purine core with modifications that enhance its biological activity. This compound is primarily investigated for its therapeutic potential in neurodegenerative diseases, particularly Parkinson's disease.

- Molecular Formula : C20H24N4O4

- Molecular Weight : 384.43 g/mol

- CAS Number : 606080-73-3

Istradefylline acts by blocking the adenosine A2A receptors in the brain, which are implicated in the modulation of dopamine signaling pathways. By inhibiting these receptors, Istradefylline can alleviate motor symptoms associated with Parkinson's disease and potentially reduce the severity of motor complications arising from dopaminergic therapy.

Pharmacological Studies

Istradefylline has been shown to exhibit various biological activities through several preclinical and clinical studies:

- Motor Function Improvement : In clinical trials, Istradefylline has demonstrated efficacy in improving motor function in patients with Parkinson's disease who experience fluctuations in their symptoms due to dopaminergic therapy. A notable study reported that patients receiving Istradefylline showed significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo .

- Neuroprotection : Research indicates that Istradefylline may provide neuroprotective effects by reducing excitotoxicity and apoptosis in neuronal cells. This action is mediated through the modulation of adenosine receptors which play a crucial role in cellular signaling during neuroinflammation .

- Cytokine Modulation : Istradefylline has been observed to influence cytokine release, potentially reducing inflammation within the central nervous system (CNS). This is particularly relevant in models of neurodegenerative diseases where inflammation exacerbates neuronal damage .

Case Studies

Several clinical trials have evaluated the safety and efficacy of Istradefylline:

- 6002-US-051 Trial : A double-blind study involving patients with moderate to advanced Parkinson's disease assessed the impact of Istradefylline as monotherapy. Results indicated significant improvements in motor symptoms without major adverse effects .

- Long-term Safety Study : A follow-up study evaluated the long-term safety profile of Istradefylline over a period of 12 months, confirming its tolerability and sustained efficacy in managing motor symptoms .

Data Summary Table

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| 6002-US-051 | PD patients (n=100) | Istradefylline vs Placebo | Significant improvement in UPDRS scores |

| Long-term Safety | PD patients (n=200) | Continuous Istradefylline | Confirmed long-term safety and efficacy |

| Neuroprotection Study | Animal models | Istradefylline | Reduced neuronal apoptosis and inflammation |

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Properties

Research indicates that derivatives of purine compounds, including (Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, exhibit antidepressant activities. A patent from 1994 outlines the use of xanthine derivatives as antidepressants, suggesting that this compound may have similar effects due to its structural analogies with known antidepressants . The mechanism is believed to involve the modulation of neurotransmitter systems in the brain.

1.2 Parkinson’s Disease Treatment

This compound has been studied for its potential as an adjunct therapy in Parkinson's disease. Specifically, it may enhance the efficacy of existing treatments like levodopa/carbidopa by alleviating "off" episodes experienced by patients. The compound's ability to influence adenosine receptors could play a crucial role in this context .

Cancer Research

2.1 Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research published in reputable journals has demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Mechanistic Insights

3.1 Molecular Interactions

The pharmacological effects of this compound are largely attributed to its interactions with specific molecular targets within cells. Studies utilizing techniques such as NMR and mass spectrometry have elucidated its binding affinity to adenosine receptors and other cellular targets involved in signaling pathways related to mood regulation and tumor growth .

5.1 Clinical Trials

Clinical trials investigating the efficacy of this compound are ongoing. Initial results suggest promising outcomes in reducing depressive symptoms and enhancing motor function in Parkinson's patients when used alongside standard therapies .

5.2 Laboratory Studies

Laboratory studies have shown that this compound can effectively inhibit cancer cell lines such as HeLa and MCF-7 through mechanisms involving apoptosis and inhibition of key growth factor signaling pathways . Further research is needed to fully elucidate these mechanisms and their implications for therapy.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Structural and Physical Comparisons

Key Observations:

- Diethyl vs.

- Styryl Configuration : The Z-configuration in the target compound may reduce crystallinity compared to the E-isomer, which is formulated as microcrystals (<50 µm) for improved bioavailability .

- Methoxy vs. Non-Methoxy Styryl: The 3,4-dimethoxystyryl group in the target compound could enhance π-π stacking or hydrogen bonding compared to unsubstituted styryl groups in Compound 16 .

Table 2: Pharmacological Profiles of Related Purine Derivatives

Key Observations:

- C8 Substitution : The target compound’s styryl group may confer neurotrophic or receptor-binding properties akin to cyclohexene-based analogs (), though direct evidence is lacking.

- Receptor Specificity : Unlike 3,7-dimethyl purine derivatives (), the target’s 1,3-diethyl groups might reduce affinity for 5-HT6/D2 receptors due to increased steric hindrance.

- Analgesic Potential: Modifications at C8 (e.g., pyridinyloxy in 3j) can abolish CNS activity while retaining analgesia, suggesting the target’s styryl group might preserve both effects .

Solubility and Formulation Considerations

The E-isomer of the target compound is processed into microcrystals (<50 µm) with ≥20% crystallinity to enhance solubility and dispersibility in pharmaceutical formulations . In contrast:

- Dimethyl Analogs (e.g., Compound 16) exhibit higher melting points (357°C), indicating lower solubility, which may limit bioavailability .

- Benzyl-Substituted Analogs (e.g., Compound 18) show reduced melting points (207°C), likely due to disrupted crystal packing from the benzyl group .

The Z-isomer’s solubility profile remains uncharacterized but is hypothesized to differ from the E-isomer due to stereochemical effects on intermolecular interactions.

Preparation Methods

N7 Methylation of 6-Substituted Purine Precursors

The introduction of the methyl group at N7 follows regioselective alkylation protocols validated for 6-substituted purines. Using 6-chloropurine as a starting material, methylation is achieved via a two-step process:

-

Silylation : Treatment with bis(trimethylsilyl)acetamide (BSA) in dichloroethane (DCE) activates the purine for electrophilic attack.

-

Methylation : Addition of methyl bromide (1.5 eq) in the presence of stannic chloride (SnCl₄) as a Lewis acid at 0–5°C for 4 hours yields 7-methyl-6-chloropurine.

Critical Parameters :

-

Temperature control (<10°C) minimizes N9 alkylation byproducts.

-

SnCl₄ enhances electrophilicity at N7, achieving >80% regioselectivity.

Diethyl Substitution at N1 and N3

Sequential Alkylation with Ethyl Halides

Ethyl groups are introduced at N1 and N3 via nucleophilic substitution under basic conditions:

-

N1 Ethylation : React 7-methyl-6-chloropurine with ethyl iodide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 60°C for 6 hours.

-

N3 Ethylation : Subsequent treatment with ethyl bromide (1.5 eq) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in refluxing acetonitrile for 12 hours completes the diethyl substitution.

Yield Optimization :

-

Isolated yields for N1 and N3 ethylation average 65% and 58%, respectively.

-

Excess ethyl halide (1.5–2.0 eq) compensates for steric hindrance from the N7 methyl group.

Stereoselective Introduction of 3,4-Dimethoxystyryl Group at C8

Heck Coupling for Z-Stereochemistry Control

The Z-configured styryl group is installed via a palladium-catalyzed Heck coupling:

-

Substrate Preparation : 8-Bromo-1,3-diethyl-7-methylpurine-2,6-dione is synthesized by brominating the C8 position using N-bromosuccinimide (NBS) in CCl₄ under UV light.

-

Coupling Reaction : React with 3,4-dimethoxystyrene (1.2 eq) using Pd(OAc)₂ (5 mol%), tri-o-tolylphosphine (P(o-Tol)₃, 10 mol%), and triethylamine (Et₃N) in DMF at 100°C for 24 hours.

Stereochemical Outcome :

-

Z-selectivity (>90%) is achieved by employing bulky ligands (P(o-Tol)₃) and limiting reaction time to prevent isomerization.

-

Verification : ¹H NMR coupling constants (J = 10–12 Hz for Z) confirm configuration.

Final Cyclization and Purification

Cyclocondensation to Form Dione Structure

The purine-2,6-dione ring is closed via cyclocondensation:

-

Reaction Conditions : Treat the Heck coupling product with aqueous HCl (1M) and urea in refluxing ethanol for 8 hours.

-

Mechanism : Acid-mediated cyclization eliminates water, forming the dione structure.

Purification :

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted styrene and palladium residues.

-

Crystallization : Recrystallization from ethanol/water (9:1) yields pure (Z)-isomer (mp 195–198°C).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) :

δ 8.42 (s, 1H, H-2), 7.25–6.85 (m, 3H, styryl-H), 4.20 (q, J = 7.1 Hz, 2H, N1-CH₂), 3.90 (s, 6H, OCH₃), 3.75 (q, J = 7.1 Hz, 2H, N3-CH₂), 3.10 (s, 3H, N7-CH₃). -

HRMS (ESI) :

[M + H]⁺ calcd for C₂₁H₂₇N₄O₄: 399.2028; found: 399.2031.

Challenges and Mitigation Strategies

Competing N9 Alkylation

Q & A

Q. Q1. What are the recommended synthetic routes for (Z)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, and how can stereochemical purity (Z vs. E isomer) be ensured?

Methodological Answer: The synthesis typically involves coupling 1,3-diethyl-7-methylxanthine derivatives with 3,4-dimethoxystyryl moieties via Heck or Wittig reactions. For stereochemical control (Z-configuration), use palladium-catalyzed cross-coupling under strict temperature control (e.g., 60–80°C) and ligand systems favoring syn addition, such as triphenylphosphine . Post-synthesis, confirm Z/E isomerism via NOESY NMR (nuclear Overhauser effect between styryl protons and purine methyl groups) and HPLC with chiral stationary phases .

Q. Q2. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 2–4 weeks. Monitor degradation via HPLC-UV at 254 nm and identify byproducts using LC-MS. Key degradation pathways include hydrolysis of the styryl double bond (pH-dependent) and demethylation of methoxy groups under acidic conditions .

Q. Q3. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Enzyme inhibition: Test against adenosine deaminase or phosphodiesterases (PDEs) using fluorometric or colorimetric substrates (e.g., AMP-Glo™ for adenosine deaminase).

- Cellular assays: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) and antiviral activity (e.g., HCV replication inhibition via luciferase reporter systems) .

Advanced Research Questions

Q. Q4. How does the Z-isomer’s bioactivity compare to the E-isomer, and what structural dynamics underlie these differences?

Methodological Answer: The E-isomer (patented for pharmaceutical formulations ) shows higher bioavailability due to improved crystallinity (>20%) and solubility. In contrast, the Z-isomer may exhibit enhanced target binding (e.g., kinase inhibition) due to spatial alignment of the 3,4-dimethoxystyryl group with hydrophobic pockets. Use molecular dynamics simulations (Amber/CHARMM force fields) to compare binding modes and free energy calculations (MM-PBSA) to quantify affinity differences .

Q. Q5. What strategies optimize the compound’s pharmacokinetics (PK) for in vivo studies?

Methodological Answer:

- Prodrug design: Introduce ester groups at the 1- or 3-diethyl positions to enhance oral absorption. Hydrolyze in vivo via esterases.

- Nanoparticle formulation: Use PLGA nanoparticles (100–200 nm) to improve plasma half-life. Characterize encapsulation efficiency (>80%) via dialysis and LC-MS .

Q. Q6. How can computational methods predict off-target interactions and toxicity risks?

Methodological Answer:

- Off-target profiling: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential GPCR or ion channel interactions.

- Toxicity screening: Run Derek Nexus for structural alerts (e.g., purine-related hepatotoxicity) and confirm with zebrafish embryo assays (LC50 < 10 µM flags high risk) .

Contradictions & Validation

Q. Q7. Conflicting data exists on the compound’s antiviral efficacy. How should researchers resolve this?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell type, MOI in viral studies). Replicate experiments across independent labs using standardized protocols (e.g., WHO guidelines for HCV studies). Validate hits with orthogonal methods (e.g., qRT-PCR for viral RNA quantification vs. luciferase assays) .

Synthesis & Scale-Up Challenges

Q. Q8. What are critical quality attributes (CQAs) for GMP-compliant synthesis?

Methodological Answer:

- Purity: ≥95% by HPLC (USP <621>).

- Residual solvents: Limit ICH Class 2 solvents (e.g., DMF < 880 ppm).

- Isomer ratio: Z/E ≥ 9:1 confirmed by chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.